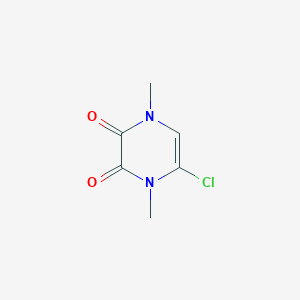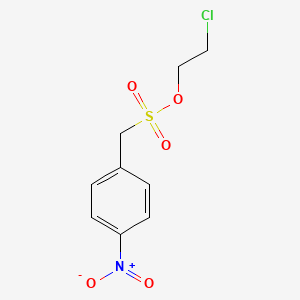
2-Chloroethyl (4-nitrophenyl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl (4-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C9H10ClNO5S It is a derivative of methanesulfonic acid and is characterized by the presence of a chloroethyl group and a nitrophenyl group attached to the methanesulfonate moiety
准备方法
The synthesis of 2-Chloroethyl (4-nitrophenyl)methanesulfonate typically involves the reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of a base, followed by nitration of the resulting product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
2-Chloroethyl (4-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonate moiety, leading to the formation of sulfone derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloroethyl (4-nitrophenyl)methanesulfonate has several scientific research applications:
作用机制
The mechanism of action of 2-Chloroethyl (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This alkylation can affect various molecular targets, including DNA, proteins, and enzymes, thereby influencing cellular pathways and processes.
相似化合物的比较
2-Chloroethyl (4-nitrophenyl)methanesulfonate can be compared with other similar compounds such as:
2-Chloroethyl methanesulfonate: Lacks the nitrophenyl group and is primarily used as an alkylating agent.
Methyl methanesulfonate: Contains a methyl group instead of a chloroethyl group and is used in mutagenesis studies.
2-Chloro-4-nitrophenyl methanesulfonate: Similar structure but with different substitution patterns on the aromatic ring.
属性
CAS 编号 |
85650-20-0 |
|---|---|
分子式 |
C9H10ClNO5S |
分子量 |
279.70 g/mol |
IUPAC 名称 |
2-chloroethyl (4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C9H10ClNO5S/c10-5-6-16-17(14,15)7-8-1-3-9(4-2-8)11(12)13/h1-4H,5-7H2 |
InChI 键 |
RMZMIJDYXUBEAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CS(=O)(=O)OCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


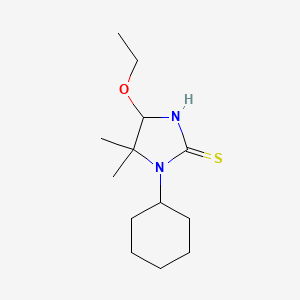
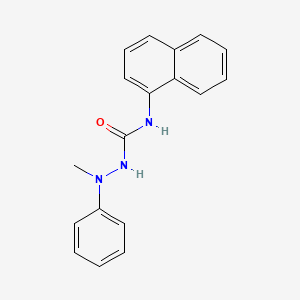
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
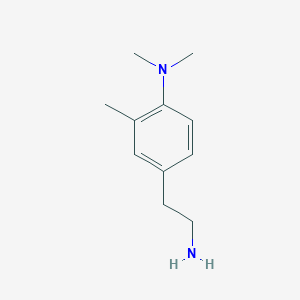
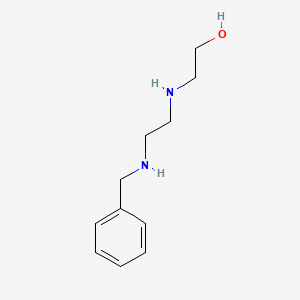
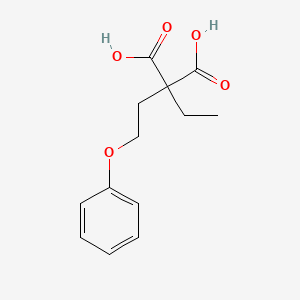
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)

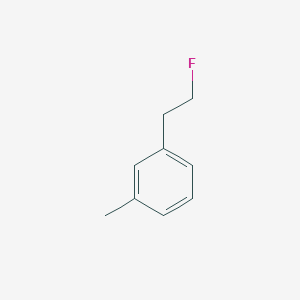
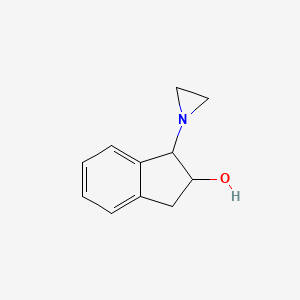
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

